

physical and chemical properties of Quinuclidine-4-carboxylic acid hydrochloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Quinuclidine-4-carboxylic acid

Cat. No.: B1315692

[Get Quote](#)

Quinuclidine-4-carboxylic acid hydrochloride: A Technical Guide for Researchers

For the attention of researchers, scientists, and professionals in drug development, this document provides a comprehensive technical overview of the physical and chemical properties of **Quinuclidine-4-carboxylic acid** hydrochloride, a key intermediate in the synthesis of various pharmaceuticals.

Core Properties and Data

Quinuclidine-4-carboxylic acid hydrochloride, with the CAS Number 40117-63-3, is a solid, bicyclic amine derivative.^[1] It serves as a crucial building block in the synthesis of active pharmaceutical ingredients (APIs), including the anticholinergic agent Clidinium Bromide.^[2]

Physical and Chemical Properties

A summary of the key physical and chemical data for **Quinuclidine-4-carboxylic acid** hydrochloride is presented in the table below. It should be noted that while some properties are well-documented, specific experimental values for melting point, boiling point, and aqueous solubility are not readily available in public literature.

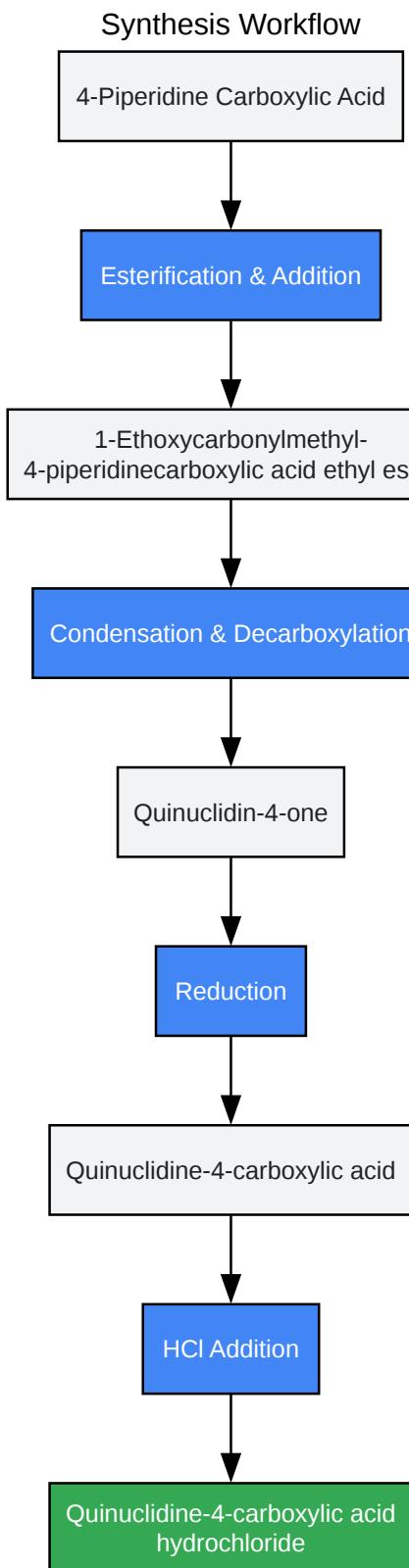
Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₄ CINO ₂	[1][3][4]
Molecular Weight	191.66 g/mol	[3][4]
CAS Number	40117-63-3	[3][4]
Appearance	Solid	
Purity	Typically ≥97-98%	[4][5]
Melting Point	Data not available	
Boiling Point	Data not available	[5]
Solubility	Data not available	
pKa	Data not available (pKa of parent quinuclidine conjugate acid is ~11.0-11.3)	[6]
Storage	Inert atmosphere, room temperature; Sealed in dry, 2-8°C	[5]

Spectral Data

Detailed experimental spectra for **Quinuclidine-4-carboxylic acid** hydrochloride are not widely published. However, based on its structure, the following characteristic spectral features are expected:

- ¹H NMR: Signals corresponding to the protons of the quinuclidine ring system and a downfield signal for the carboxylic acid proton. The protons on the carbons adjacent to the nitrogen atom would appear more downfield due to the inductive effect.
- ¹³C NMR: Resonances for the eight carbon atoms of the quinuclidine carboxylic acid structure, with the carbonyl carbon of the carboxylic acid appearing significantly downfield.
- FTIR: A broad O-H stretching band characteristic of a carboxylic acid, along with C=O stretching vibrations. Amine salt stretches would also be present.

- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak corresponding to the free base (**Quinuclidine-4-carboxylic acid**, M.W. 155.19 g/mol) upon loss of HCl.[\[5\]](#)[\[7\]](#)


Experimental Protocols

While specific documented protocols for the experimental determination of all physical properties of **Quinuclidine-4-carboxylic acid** hydrochloride are not available, standard methodologies can be applied.

Synthesis of Quinuclidine-4-carboxylic acid hydrochloride

A general synthetic pathway involves the use of 4-piperidine carboxylic acid as a starting material, which undergoes esterification and addition reactions, followed by condensation and decarboxylation to form the quinuclidine ring structure.

Experimental Workflow: Synthesis

[Click to download full resolution via product page](#)

Caption: Generalized synthesis pathway for **Quinuclidine-4-carboxylic acid** hydrochloride.

Determination of Melting Point

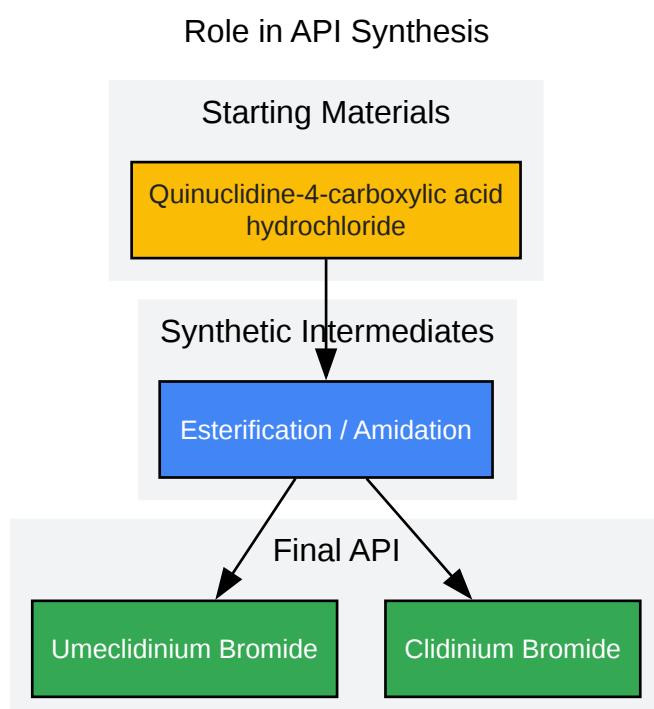
A standard capillary melting point apparatus can be used. A small, dry sample of the compound is packed into a capillary tube and heated slowly. The temperature range from the first sign of melting to the complete liquefaction of the sample is recorded as the melting point.

Solubility Determination

The "shake-flask" method is a reliable technique for determining equilibrium solubility.

- An excess amount of **Quinuclidine-4-carboxylic acid** hydrochloride is added to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
- The flask is agitated at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
- The solution is then filtered to remove any undissolved solid.
- The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

pKa Determination


Potentiometric titration is a standard method for determining the pKa of acidic and basic functional groups.

- A known concentration of **Quinuclidine-4-carboxylic acid** hydrochloride is dissolved in a suitable solvent (typically water or a water/co-solvent mixture).
- The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
- The pH of the solution is monitored throughout the titration using a calibrated pH meter.
- The pKa value can be determined from the midpoint of the titration curve where the acid is half-neutralized.

Role in Drug Development

Quinuclidine-4-carboxylic acid hydrochloride is a vital intermediate in the synthesis of more complex active pharmaceutical ingredients. Its rigid bicyclic structure provides a scaffold for the development of drugs targeting various receptors. A notable application is in the synthesis of Umeclidinium Bromide, a long-acting muscarinic antagonist used in the treatment of chronic obstructive pulmonary disease (COPD).

Logical Relationship: Role in API Synthesis

[Click to download full resolution via product page](#)

Caption: Role of **Quinuclidine-4-carboxylic acid** hydrochloride as a key intermediate.

Safety Information

Based on available safety data sheets, **Quinuclidine-4-carboxylic acid** hydrochloride is associated with the following hazard statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]

- H319: Causes serious eye irritation.[3]
- H335: May cause respiratory irritation.[3]

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses), should be observed when handling this compound.[8] Work should be conducted in a well-ventilated area.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. selleckchem.com [selleckchem.com]
- 3. 1-Azabicyclo(2.2.2)octane-4-carboxylic acid hydrochloride | C8H14CINO2 | CID 66737825 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemscene.com [chemscene.com]
- 5. lab-chemicals.com [lab-chemicals.com]
- 6. Preparation of umeclidinium bromide | Hovione [hovione.com]
- 7. appretech.com [appretech.com]
- 8. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [physical and chemical properties of Quinuclidine-4-carboxylic acid hydrochloride]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1315692#physical-and-chemical-properties-of-quinuclidine-4-carboxylic-acid-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com